molecular formula C21H20FN3OS B2892664 7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane CAS No. 1706302-55-7

7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane

Cat. No.: B2892664
CAS No.: 1706302-55-7
M. Wt: 381.47
InChI Key: MWYXRFDSYHLZHH-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a pyrazolylbenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane typically involves multiple steps, including the formation of the thiazepane ring and the introduction of the fluorophenyl and pyrazolylbenzoyl groups. Common synthetic routes may involve:

    Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Pyrazolylbenzoyl Group: This can be done through acylation reactions using pyrazole derivatives and benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrazolylbenzoyl moiety can interact with active sites or binding pockets. The thiazepane ring provides structural rigidity and may influence the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane
  • 7-(2-bromophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane
  • 7-(2-methylphenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane

Uniqueness

The presence of the fluorophenyl group in 7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane distinguishes it from similar compounds

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-19-8-2-1-7-18(19)20-9-12-24(13-14-27-20)21(26)16-5-3-6-17(15-16)25-11-4-10-23-25/h1-8,10-11,15,20H,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYXRFDSYHLZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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